Cyclobutane-1,2,3,4-tetracarboxylic dianhydride

描述

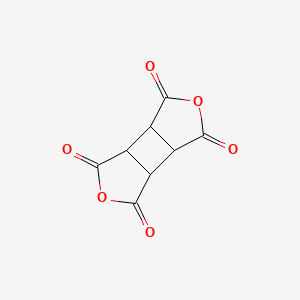

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA, CAS 4415-87-6) is a cycloaliphatic dianhydride with the molecular formula C₈H₄O₆ and a molecular weight of 196.11 g/mol . It is a white crystalline solid with a melting point exceeding 300°C, making it thermally stable for high-performance polymer synthesis . CBDA is a key monomer for synthesizing optically transparent, heat-resistant polyimides (PIs) used in optoelectronic devices, flexible displays, and low-dielectric materials .

The dianhydride’s rigid cyclobutane ring reduces intermolecular charge transfer (CT) interactions, which minimizes coloration in polyimides . Suzuki et al. (2000) first reported CBDA’s synthesis via X-ray-confirmed structural analysis and demonstrated its utility in producing polyimides with >85% transparency at 400 nm and glass transition temperatures (Tg) exceeding 300°C .

属性

IUPAC Name |

4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O6/c9-5-1-2(6(10)13-5)4-3(1)7(11)14-8(4)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYCECQIOXZODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C3C1C(=O)OC3=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196058 | |

| Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4415-87-6, 4411-19-2 | |

| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]difuran-1,3,4,6-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4415-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC131455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c']difuran-1,3,4,6-tetraone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-CYCLOBUTANETETRACARBOXYLIC DIANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1DOQ7P28N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride can be synthesized through the photochemical reaction of maleic anhydride in the presence of ethyl acetate . The reaction is carried out in a quartz glass photoreactor equipped with UV lamps (300 nm), a stirrer, and a cooler . The mixture is stirred until complete mixing is achieved .

Industrial Production Methods

In industrial settings, the production of this compound involves similar photochemical processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

化学反应分析

Types of Reactions

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride undergoes various chemical reactions, including:

Hydrolysis: Converts the dianhydride into the corresponding tetraacid.

Polymerization: Reacts with diamines to form polyimides.

Esterification: Forms esters when reacted with alcohols.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under mild conditions.

Polymerization: Diamines under high-temperature conditions.

Esterification: Alcohols in the presence of acid catalysts.

Major Products

Tetraacid: Formed from hydrolysis.

Polyimides: Formed from polymerization with diamines.

科学研究应用

Scientific Research Applications

CBDA has a wide range of applications in scientific research:

- Chemistry CBDA serves as a building block for synthesizing polyimides and other polymers. It is also used in various chemical reactions, including hydrolysis, polymerization, and esterification.

- Biology CBDA is employed in the preparation of biologically active molecules. Its interactions with enzymes and proteins facilitate the formation of polyimide materials.

- Medicine CBDA is utilized in drug delivery systems and as a component in medical devices. Nanoparticles based on CBDA have shown antitumor potential, making them useful in targeted cancer therapies.

- Industry CBDA is used in the production of high-performance organic thin-film transistors and photonic devices.

Biochemical Analysis

CBDA plays a significant role in biochemical reactions, particularly in synthesizing biologically and pharmacologically active molecules. Its ability to form stable anhydride bonds is crucial in the crosslinking processes of polyimides.

Biochemical Properties CBDA interacts with various enzymes and proteins. These interactions are primarily based on the compound’s ability to form stable anhydride bonds, which are crucial in the crosslinking processes of polyimides.

Cellular Effects CBDA influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in the structural integrity of cell membranes and other cellular components, thereby impacting overall cell function.

Molecular Mechanism At the molecular level, CBDA exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression.

Temporal Effects In laboratory settings, the effects of CBDA change over time. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings.

Dosage Effects The effects of CBDA vary with different dosages in animal models. At lower doses, the compound may facilitate beneficial biochemical reactions, while higher doses can lead to toxic or adverse effects.

Chemical Reactions Analysis

CBDA undergoes various chemical reactions:

- Hydrolysis Converts the dianhydride into the corresponding tetraacid.

- Polymerization Reacts with diamines to form polyimides.

- Esterification Forms esters when reacted with alcohols.

Antitumor Activity

Coordination polymer nanoparticles incorporating CBDA have demonstrated selective cytotoxicity towards cancer cells overexpressing CD44 markers. This suggests that CBDA can enhance the delivery and efficacy of therapeutic agents in malignant cells, making it valuable in targeted cancer therapies.

作用机制

The mechanism of action of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride involves its ability to form stable anhydride bonds, which can react with various nucleophiles . This reactivity allows it to participate in polymerization and other chemical processes, leading to the formation of high-performance materials .

相似化合物的比较

Comparison with Similar Cycloaliphatic and Aromatic Dianhydrides

Structural and Thermal Properties

CBDA is compared with other cycloaliphatic dianhydrides (e.g., cyclohexane-, cyclopentane-, and bicyclo[2.2.2]octane-based analogs) and aromatic dianhydrides (e.g., pyromellitic dianhydride, PMDA) in Table 1.

Table 1: Comparative Properties of CBDA and Similar Dianhydrides

Key Findings:

- Thermal Stability : CBDA-based PIs exhibit Tg values comparable to CHDA-derived polymers but lower than fully aromatic PMDA-based systems .

- Optical Clarity : CBDA outperforms aromatic dianhydrides (e.g., PMDA) and matches CHDA in transparency due to reduced CT interactions .

- Dielectric Performance : CBDA and BODA yield low-dielectric materials (<3.2), making them superior to CpDA and PMDA for high-frequency electronics .

生物活性

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) is a compound of significant interest in various fields, including materials science and medicinal chemistry. This article explores its biological activities, synthesis methods, and potential applications based on diverse research findings.

- Molecular Formula : C₈H₄O₆

- Molecular Weight : 196.11 g/mol

- CAS Number : 4415-87-6

CBDA is recognized for its unique structural features, which contribute to its reactivity and biological properties. It serves as a precursor for polyimide synthesis and has applications in drug delivery systems.

Antitumor Activity

Recent studies have highlighted the antitumor potential of nanoparticles based on CBDA. For instance, coordination polymer nanoparticles incorporating CBDA were shown to exhibit selective cytotoxicity towards cancer cells overexpressing CD44 markers. These findings suggest that CBDA can be utilized in targeted cancer therapies due to its ability to enhance the delivery and efficacy of therapeutic agents in malignant cells .

Toxicological Profile

The toxicological properties of CBDA have been assessed in various studies. It is classified as irritating to the eyes, skin, and respiratory system. Exposure can lead to symptoms such as chemical conjunctivitis and gastrointestinal irritation . However, comprehensive toxicological investigations are still needed to fully understand its safety profile.

Synthesis Methods

The synthesis of CBDA typically involves photochemical reactions. One notable method includes the use of diethyl carbonate and maleic anhydride under UV light irradiation, which allows for high yields and efficient production . The following table summarizes different synthesis methods:

| Method | Key Features | Yield |

|---|---|---|

| UV Irradiation with Maleic Anhydride | High light induction efficiency; low energy consumption | High |

| Chemical Cyclization | Involves cyclization reactions under specific conditions | Moderate |

| Solvent-based Synthesis | Utilizes various organic solvents for purification | Variable |

Case Studies

- Nanoparticle Development : Research focused on developing photoactivatable prodrug-backboned polymeric nanoparticles using CBDA demonstrated that these nanoparticles could effectively deliver chemotherapeutic agents with reduced systemic toxicity .

- Polyimide Films : Studies investigating polyimide films synthesized from CBDA and aromatic diamines revealed enhanced thermal stability and mechanical properties, making them suitable for electronic applications .

常见问题

Q. What are the standard synthetic routes for CBDA, and how is its stereochemical configuration confirmed?

CBDA is typically synthesized via cycloaddition reactions of maleic anhydride derivatives. A key method involves optimizing reaction conditions (e.g., temperature, catalysts) to achieve yields ~10× higher than earlier protocols. The cis-trans-cis configuration of CBDA is confirmed by X-ray crystallography, which reveals its strained cyclobutane ring and planar anhydride groups .

Q. Which characterization techniques are critical for analyzing CBDA-based polyimides (PIs)?

Essential methods include:

- FTIR to confirm imide ring formation (peaks at ~1770 cm⁻¹ and ~1720 cm⁻¹ for asymmetric/symmetric C=O stretching) .

- ¹³C NMR to track imidization kinetics and quantify residual amine/anhydride groups .

- XRD to verify amorphous vs. crystalline structures (CBDA-derived PIs often exhibit amorphous profiles, enhancing optical clarity) .

- DSC/TGA to measure glass transition temperature (Tg) and thermal stability (decomposition >500°C) .

Q. What are the primary applications of CBDA in materials science?

CBDA is a precursor for high-performance PIs with:

- Optical transparency (81.5–85.8% visible light transmission) for flexible displays and OLED substrates .

- Low dielectric constants (3.83–4.74 at 10³ Hz) for microelectronics, attributed to reduced π-π stacking from alicyclic structures .

- High thermal resistance (Tg up to 350°C) for aerospace and photonic devices .

Advanced Research Questions

Q. How can researchers resolve contradictions in dielectric properties of CBDA-derived PIs across studies?

Discrepancies in dielectric constants (e.g., 3.83 vs. 4.74) arise from:

- Diamine selection : Aromatic diamines (e.g., 4,4'-oxydianiline) increase rigidity, while aliphatic diamines enhance polarization .

- Processing conditions : Solvent-cast vs. reactive extrusion methods affect chain alignment and free volume .

- Measurement frequency : Dielectric loss (tan δ) varies with frequency (e.g., 0.49–1.29% at 10³ Hz) due to dipolar relaxation . Standardizing synthesis protocols and testing parameters (ASTM D150) is recommended for cross-study comparisons.

Q. What strategies optimize CBDA-based PIs for simultaneous high transparency and thermal stability?

Key approaches include:

- Alicyclic diamine pairing : Reduces charge-transfer complexes (CTC) that cause yellowing. Example: 2,2′-bis(trifluoromethyl)benzidine .

- Controlled imidization : Slow thermal curing (~300°C under N₂) minimizes residual stress and microvoids, enhancing optical clarity .

- Hybrid monomer systems : Blending CBDA with fluorinated dianhydrides (e.g., 6FDA) balances transparency and thermal performance .

Q. How does CBDA’s strained cyclobutane ring influence PI mechanical properties?

The cyclobutane ring introduces:

- Chain rigidity , improving Young’s modulus (e.g., 243–547 MV/m for dielectric films) .

- Reduced linear thermal expansion (CTE <20 ppm/K) via restricted molecular motion, critical for flexible electronics . However, excessive rigidity can compromise film flexibility, necessitating copolymerization with siloxane or aliphatic diamines .

Q. Why do some CBDA-derived PIs exhibit lower breakdown strength despite high thermal stability?

Breakdown strength (243–547 MV/m) correlates with:

- Defect density : Aggregates or impurities act as electron-trapping sites. Purification (e.g., sublimation) improves performance .

- Polar group density : Higher anhydride content increases hydrophilicity, reducing resistance to moisture-induced degradation . Accelerated aging tests (85°C/85% RH) and crosslinking agents (e.g., triamines) mitigate these issues .

Methodological Notes

- Synthesis Optimization : For scalable CBDA production, prioritize solvent-free reactive extrusion to reduce byproducts and energy use .

- Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., diamine structure, curing time) affecting dielectric/optical properties .

- Safety Protocols : CBDA’s irritant properties (H315/H319) require handling in gloveboxes with local exhaust ventilation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。